molecular formula C8H5FN2O2 B13929673 Methyl 6-cyano-5-fluoronicotinate

Methyl 6-cyano-5-fluoronicotinate

Cat. No.: B13929673
M. Wt: 180.14 g/mol
InChI Key: NHNKQJXMHGXTTE-UHFFFAOYSA-N
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Description

Methyl 6-cyano-5-fluoronicotinate is a pyridine derivative characterized by a cyano group at the 6-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The cyano and fluorine substituents enhance reactivity and stability, making this compound valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 6-cyano-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKQJXMHGXTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-5-fluoronicotinate typically involves the reaction of 6-cyano-5-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-5-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products:

    Oxidation: 6-cyano-5-fluoronicotinic acid.

    Reduction: Methyl 6-amino-5-fluoronicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-5-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-cyano-5-fluoronicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-Fluoro-6-Methoxynicotinate

  • Structure: Differs by a methoxy (-OCH₃) group at the 6-position instead of cyano (-CN).
  • Molecular Formula: C₈H₈FNO₃ (vs. C₈H₅FN₂O₂ for the cyano analog).
  • Molecular Weight: 185.15 g/mol (vs. ~180–185 g/mol for cyano derivatives).
  • This compound is used in organic intermediates for drug synthesis .

Methyl 2-Chloro-5-Fluoronicotinate

  • Structure : Chlorine at the 2-position, fluorine at the 5-position, and methyl ester at the 3-position.
  • Molecular Formula: C₇H₅ClFNO₂.
  • Key Properties : The chlorine atom introduces steric hindrance and alters regioselectivity in further functionalization. This compound is a precursor for herbicides and fungicides .

Methyl 4-Amino-6-Chloro-5-Fluoronicotinate

  • Structure: Amino (-NH₂) at the 4-position, chlorine at the 6-position, and fluorine at the 5-position.
  • Molecular Formula : C₇H₆ClFN₂O₂.
  • Key Properties: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Suzuki-Miyaura). Applications include antimalarial and antiviral drug intermediates .

5-Fluoro-2-Hydroxynicotinic Acid

  • Structure : Hydroxyl (-OH) at the 2-position and fluorine at the 5-position.
  • Molecular Formula: C₆H₄FNO₃.
  • Key Properties : The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents. Used in coordination chemistry and metal-organic frameworks .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 6-Cyano-5-Fluoronicotinate C₈H₅FN₂O₂ ~180–185 6-CN, 5-F, 3-COOCH₃ Pharmaceuticals, Agrochemicals
Methyl 5-Fluoro-6-Methoxynicotinate C₈H₈FNO₃ 185.15 6-OCH₃, 5-F, 3-COOCH₃ Organic Synthesis Intermediates
Methyl 2-Chloro-5-Fluoronicotinate C₇H₅ClFNO₂ ~189.57 2-Cl, 5-F, 3-COOCH₃ Herbicides, Fungicides
Methyl 4-Amino-6-Chloro-5-Fluoronicotinate C₇H₆ClFN₂O₂ ~204.59 4-NH₂, 6-Cl, 5-F, 3-COOCH₃ Antiviral Drug Intermediates
5-Fluoro-2-Hydroxynicotinic Acid C₆H₄FNO₃ 157.10 2-OH, 5-F, 3-COOH Coordination Chemistry

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -F) increase the acidity of the pyridine ring and stabilize intermediates in nucleophilic aromatic substitution . Methoxy and amino groups enhance solubility but reduce thermal stability compared to cyano analogs .
  • Synthetic Utility: this compound is a versatile building block for synthesizing kinase inhibitors due to its ability to form hydrogen bonds with target proteins . Chlorine-substituted analogs (e.g., Methyl 2-chloro-5-fluoronicotinate) are preferred in agrochemicals for their resistance to metabolic degradation .

Notes

  • Synthesis Challenges: Cyano-substituted pyridines often require stringent conditions (e.g., cyanide sources under inert atmospheres) compared to methoxy or chloro derivatives .
  • Regulatory Considerations : Fluorinated and chlorinated compounds may face stricter environmental regulations due to persistence in ecosystems .
  • Storage and Handling : Methyl esters with electron-withdrawing groups (e.g., -CN) are hygroscopic and require desiccated storage .

Biological Activity

Methyl 6-cyano-5-fluoronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H6_{6}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 180.14 g/mol

The presence of the cyano group and fluorine atom on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50_{50} Values:
    • MCF-7: 15 µM
    • A549: 20 µM

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It has been suggested that this compound may modulate nicotinic acetylcholine receptors, influencing neurotransmission and potentially impacting neurodegenerative diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Properties

In another investigation, the anticancer effects of this compound were assessed in vivo using xenograft models. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results demonstrated a significant reduction in tumor size compared to control groups, suggesting promising therapeutic potential.

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